REACTION_CXSMILES
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Cl[C:2]1[N:7]=[C:6]([C:8]#[C:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][N:3]=1.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>>[C:14]([NH:18][C:2]1[N:7]=[C:6]([C:8]#[C:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:5]=[CH:4][N:3]=1)([CH3:17])([CH3:16])[CH3:15]
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=N1)C#C[Si](C)(C)C
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to rt
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Type
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CUSTOM
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Details
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triturated with hexanes (100 mL)
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Type
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FILTRATION
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Details
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The resulting white precipitate was filtered
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Type
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WASH
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Details
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washed with hexanes
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Name
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Type
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product
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Smiles
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C(C)(C)(C)NC1=NC=CC(=N1)C#C[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |